molecular formula C8H9BrF4 B185985 1-(2-Bromotetrafluoroethyl)cyclohexene CAS No. 113688-49-6

1-(2-Bromotetrafluoroethyl)cyclohexene

Cat. No.: B185985
CAS No.: 113688-49-6
M. Wt: 261.05 g/mol
InChI Key: OTCANQYNSAXXIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2-Bromotetrafluoroethyl)cyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.

Comparison with Similar Compounds

1-(2-Bromotetrafluoroethyl)cyclohexene can be compared with other similar compounds such as:

  • 1-(2-Chlorotetrafluoroethyl)cyclohexene
  • 1-(2-Fluorotetrafluoroethyl)cyclohexene
  • 1-(2-Iodotetrafluoroethyl)cyclohexene

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCANQYNSAXXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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